

molecular formula and weight of 4-chloro-1-butene

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Compound of Interest

Compound Name: 4-CHLORO-1-BUTENE

Cat. No.: B1662094

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An In-depth Technical Guide to 4-Chloro-1-butene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **4-chloro-1-butene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data and experimental insights.

Chemical Identity and Properties

4-Chloro-1-butene is a versatile chemical intermediate, notable for its bifunctional nature, incorporating both an alkene and an alkyl halide. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Molecular and Physical Data

The fundamental molecular and physical characteristics of **4-chloro-1-butene** are summarized in the table below.

Property	Value	References
Molecular Formula	C4H7Cl	[1][2][3][4][5]
Molecular Weight	90.55 g/mol	[1][2][3][6][7]
CAS Number	927-73-1	[1][3][6][8]
IUPAC Name	4-chlorobut-1-ene	[2][5]
Appearance	Colorless to light yellow liquid	[3][6]
Boiling Point	73°C	[2][9]
Density	0.896 g/mL	[2][9]
Flash Point	-12°C	[2]
Solubility	Insoluble in water, soluble in organic solvents	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-chloro-1-butene**. Key spectral data are outlined below.

Spectroscopic Technique	Key Features	References
¹³ C NMR	Spectra available in databases.	[7][10]
Mass Spectrometry (GC-MS)	Spectra available in databases.	[5][7]
Infrared (IR) Spectroscopy	Data available in spectral databases.	[11][12]

Synthesis and Reactivity

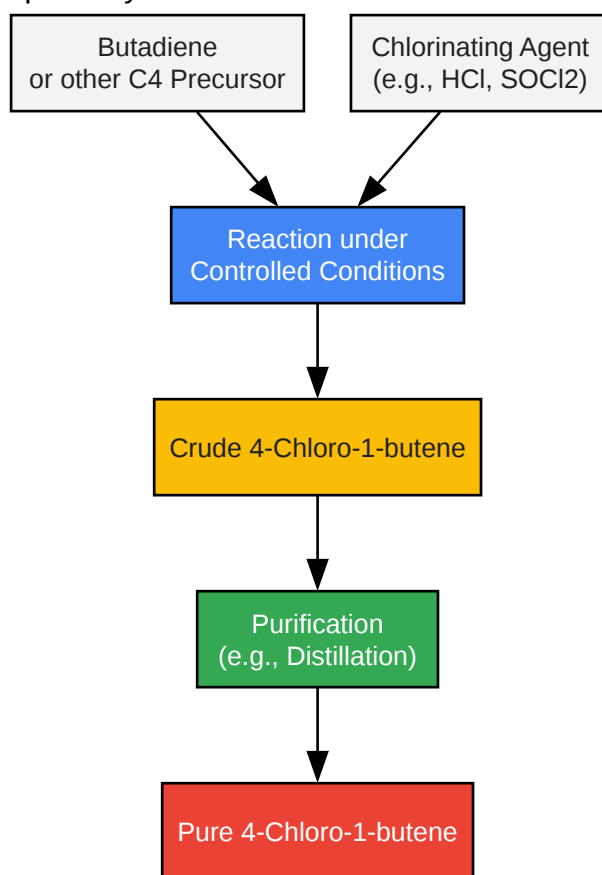
The synthesis of **4-chloro-1-butene** can be approached through various established organic chemistry methodologies. Its reactivity is dominated by the chemistry of its alkene and alkyl

chloride functional groups.

Conceptual Synthetic Workflow

While multiple synthetic routes exist, a common conceptual approach involves the controlled chlorination of a suitable C4 precursor. The following diagram illustrates a generalized workflow for its synthesis.

Conceptual Synthetic Workflow for 4-Chloro-1-butene



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Caption: Conceptual workflow for the synthesis of **4-chloro-1-butene**.

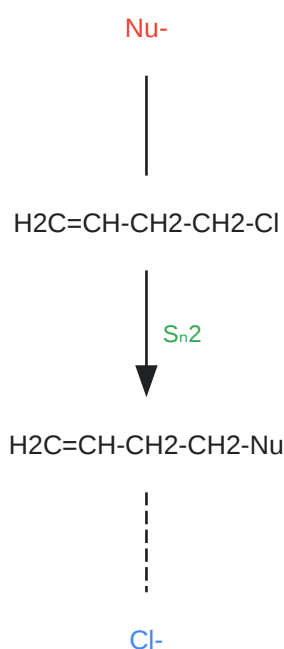
Reactivity Profile

The reactivity of **4-chloro-1-butene** is characterized by the independent and concerted reactions of its functional groups. It is known to participate in atmospheric reactions and is a substrate for nucleophilic substitution.

Studies have investigated the kinetics of gas-phase reactions of **4-chloro-1-butene** with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine atoms (Cl).^{[13][14]} The reaction with OH radicals is considered the primary atmospheric loss process.^{[13][14]}

The presence of a primary alkyl chloride makes **4-chloro-1-butene** susceptible to nucleophilic substitution reactions (S_N2). This reaction is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A general schematic for this reaction is presented below.

General Nucleophilic Substitution of 4-Chloro-1-butene



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Caption: General S_N2 reaction of **4-chloro-1-butene** with a nucleophile.

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient handling and transformation of **4-chloro-1-butene**.

Synthesis of Halogenated Butenes

While a specific protocol for **4-chloro-1-butene** is not detailed in the provided search results, a general procedure for the synthesis of a related compound, (3-chlorobutyl)benzene, by hydrochlorination of 4-phenyl-1-butene can be adapted. This cobalt-catalyzed reaction involves the use of p-toluenesulfonyl chloride as the chlorine source and phenylsilane as a reductant.
[15]

A more general approach for the synthesis of chloro-functionalized butenes can be derived from methods for preparing compounds like 4-bromo-1-chloro-2-methyl-2-butene.[16] This involves the reaction of an appropriate precursor with a halogenating agent under controlled temperature conditions, followed by extraction and purification.

Kinetic Study of Atmospheric Reactions

The following protocol is based on the methodology used to study the atmospheric reactions of **4-chloro-1-butene**. [13][14]

Materials and Equipment:

- 100-L Teflon reaction chamber
- Gas chromatography-flame ionization detector (GC-FID)
- Ozone source
- Source of OH, NO₃, and Cl radicals
- Reference compounds for relative rate measurements

Procedure:

- The Teflon reaction chamber is filled with purified air.
- A known concentration of **4-chloro-1-butene** is introduced into the chamber.
- For the reaction with ozone, a known concentration of O₃ is added, and the decay of **4-chloro-1-butene** is monitored over time using GC-FID (absolute rate method).

- For reactions with OH, NO₃, and Cl, a reference compound with a known reaction rate constant is also introduced into the chamber. The relative decay rates of **4-chloro-1-butene** and the reference compound are monitored upon introduction of the radical species (relative rate method).
- All experiments are conducted at room temperature (298 ± 2 K) and atmospheric pressure.

Safety and Handling

4-Chloro-1-butene is a highly flammable liquid and vapor and is harmful if swallowed.[5] It may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition.

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